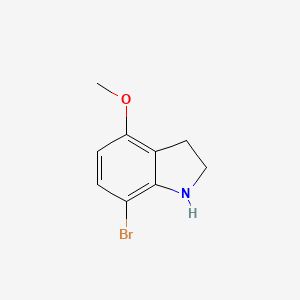

7-bromo-4-methoxy-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIAYPKRMPMPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole

Retrosynthetic Analysis and Key Precursors for 7-bromo-4-methoxy-2,3-dihydro-1H-indole

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most straightforward initial disconnection involves the reduction of the C2-C3 bond, a common transformation, which leads back to the corresponding indole (B1671886), 7-bromo-4-methoxy-1H-indole . This indole is a crucial intermediate in many synthetic routes.

Further deconstruction of the 7-bromo-4-methoxy-1H-indole intermediate can proceed via several established indole synthesis methodologies. Applying the principles of the Bartoli indole synthesis, the indole ring can be traced back to an ortho-substituted nitroaromatic compound. wordpress.com This approach identifies 1-bromo-4-methoxy-2-nitrobenzene as a key precursor, which would react with vinylmagnesium bromide to form the indole ring. wordpress.com

Alternatively, a Fischer indole synthesis strategy would disconnect the indole at the N1-C2 and C3-C3a bonds. This pathway points to (2-bromo-5-methoxyphenyl)hydrazine as a primary precursor, which would be condensed with a two-carbon aldehyde or ketone equivalent, followed by acid-catalyzed cyclization.

Another approach, the Batcho-Leimgruber indole synthesis, suggests a precursor like (E)-1-bromo-4-methoxy-2-(2-nitrovinyl)benzene . researchgate.net This intermediate can be reduced to form the indole ring.

Based on these analyses, the primary precursors for the synthesis of this compound are pivotal substituted benzene (B151609) derivatives.

Table 1: Key Precursors in the Synthesis of this compound

| Compound Name | Molecular Formula | Role |

|---|---|---|

| 7-bromo-4-methoxy-1H-indole | C₉H₈BrNO | Direct precursor via reduction |

| 1-bromo-4-methoxy-2-nitrobenzene | C₇H₆BrNO₃ | Precursor for Bartoli synthesis |

Classical Synthetic Routes to this compound

Classical approaches to synthesizing the target molecule generally involve the initial construction of the indole core followed by its subsequent reduction.

Multi-step Linear Syntheses

Linear syntheses typically begin with commercially available, simpler aromatic compounds and build complexity through a sequence of reactions. A representative linear synthesis could start from 3-methoxyaniline. The sequence would involve:

Bromination: Regioselective bromination of 3-methoxyaniline to introduce a bromine atom at the ortho position to the amino group, yielding 2-bromo-5-methoxyaniline (B1269708).

Diazotization and Reduction: Conversion of the amino group to a hydrazine (B178648) via diazotization followed by reduction (e.g., with tin(II) chloride), affording (2-bromo-5-methoxyphenyl)hydrazine.

Fischer Indole Synthesis: Condensation of the hydrazine with a suitable carbonyl compound like pyruvic acid or an aldehyde, followed by cyclization under acidic conditions to yield the 7-bromo-4-methoxy-1H-indole core.

Reduction to Indoline (B122111): The final step is the reduction of the indole's C2-C3 double bond. This can be achieved using various reducing agents, such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation, to furnish the target compound, this compound.

Modern and Advanced Synthetic Approaches to this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for constructing the indoline skeleton.

Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis plays a significant role in modern indole and indoline synthesis. Palladium-catalyzed reactions, such as the Larock, Heck, or Buchwald-Hartwig amination reactions, can be employed to construct the indole ring from precursors like ortho-haloanilines. For example, a suitably protected 2-bromo-5-methoxyaniline could be coupled with an alkyne under palladium catalysis to form the indole core directly.

The reduction of the intermediate 7-bromo-4-methoxy-1H-indole to the final indoline product is also frequently accomplished using catalytic methods. Catalytic hydrogenation is a highly effective method, employing catalysts such as:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adam's catalyst)

Rhodium on alumina (B75360) (Rh/Al₂O₃)

These reactions are typically run under a hydrogen atmosphere and provide a clean and efficient route to the desired 2,3-dihydro-1H-indole structure.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the process. This can involve several strategies:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent waste and improve time efficiency. mdpi.com For instance, the formation of the indole ring followed by its immediate reduction in the same reaction vessel would constitute a greener approach.

Flow Chemistry: The use of microfluidic reactors or flow chemistry systems can enhance safety, improve reaction control, and facilitate scale-up. syrris.jp A multi-step synthesis can be arranged in a continuous flow, where reagents are passed through columns containing immobilized catalysts or scavengers, minimizing waste and purification steps. syrris.jp

Alternative Solvents: While many of the classical syntheses employ traditional organic solvents, modern approaches seek to use more benign alternatives. Research into conducting indole syntheses and reductions in aqueous media or with recyclable solvents is an active area that could be applied to this synthesis.

| Green Chemistry | One-pot, Flow chemistry | Reduced waste, improved safety and efficiency | Requires specialized equipment (flow) or extensive optimization (one-pot) |

Photochemical and Electrochemical Synthetic Methods

Modern synthetic chemistry increasingly utilizes light and electricity to drive reactions, offering unique reactivity and often milder conditions compared to traditional thermal methods.

Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, can enable transformations that are otherwise difficult to achieve. The synthesis of 2,3-dihydroindoles can be accomplished through the photocyclization of N-aryl enamines. acs.org This process typically involves an intramolecular cyclization triggered by photoexcitation, leading to the formation of the indoline ring system. While this method has been established for the general synthesis of dihydroindoles, its direct application to precursors of this compound would depend on the photochemical stability and reactivity of the specifically substituted starting materials.

Electrochemical Synthesis: Electrosynthesis offers a powerful, reagent-free approach to oxidation and reduction, relying on electrons as a "traceless" reagent. researchgate.net Several electrochemical strategies have been developed for the synthesis of the indoline scaffold. researchgate.net

Intramolecular C-H Amination: A metal-free electrochemical method using iodine as a mediator can achieve the intramolecular C(sp²)–H amination of 2-vinyl anilines, providing a switchable route to either indoline or indole derivatives depending on the reaction conditions. organic-chemistry.org

Amino-azidation: The electrochemical amino-azidation of 2-aminostyrene with sodium azide (B81097) has been shown to produce 3-azido indolines in high yields under metal-free conditions in water. rhhz.net

Triamination of Alkynes: An electrocatalytic approach involving the triamination of alkynes can controllably generate functionalized 2,3-diimino indolines and 2,3-diamino indoles. rsc.org This method uses TEMPO as a redox catalyst and avoids harsh oxidants or transition metals. rsc.org

These electrochemical methods highlight sustainable and efficient pathways to construct the indoline core, which could be adapted for the synthesis of this compound from appropriately substituted precursors.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. polimi.it This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of indoline derivatives has been successfully translated to continuous flow systems. researchgate.net A key application is in catalytic hydrogenation reactions. For instance, a consecutive catalytic hydrogenation method has been implemented to produce a 2,3-dihydro-1H-indol-2-yl acetate (B1210297) derivative in a single step from its nitro-aromatic precursor, bypassing the isolation of the intermediate indole. mdpi.com This process typically involves pumping a solution of the starting material through a heated tube or cartridge packed with a heterogeneous catalyst, such as Palladium on carbon (Pd/C). mdpi.com

The benefits of applying flow chemistry to the synthesis of this compound, likely via the reduction of the corresponding indole, would include:

Enhanced Safety: Improved control over reaction temperature and pressure, which is critical for potentially exothermic hydrogenation reactions.

Increased Efficiency: Reduced reaction times and the potential for in-line purification, leading to higher throughput. uc.pt

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time or using parallel reactors. nih.gov

A representative flow setup for the reduction of an indole to an indoline is depicted in the table below.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Reactor Type | Packed-bed reactor | H-Cube®, Catalyst Cartridge |

| Catalyst | Heterogeneous Catalyst | 10% Pd/C |

| Substrate | Substituted Indole | Solution in a suitable solvent (e.g., Methanol, Acetic Acid) |

| Reagent | Hydrogen Gas | Generated in-situ or supplied from a cylinder |

| Temperature | Reaction Temperature | 70 °C |

| Pressure | System Pressure | 10-20 bar |

| Flow Rate | Rate of substrate solution passing through the reactor | 1.0 mL/min |

| Residence Time | Time the reaction mixture spends in the catalytic zone | 20-60 min |

Stereoselective and Enantioselective Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, the introduction of substituents at the 2- and/or 3-positions can create stereogenic centers. The synthesis of enantiomerically pure chiral derivatives is of great interest in medicinal chemistry.

Methods to achieve stereoselectivity include:

Radical Cyclization: Processes involving formal radical cyclization onto aromatic rings have been developed to access diverse 2,3-dihydroindoles. Crucially, this method is also capable of producing optically pure benzo-fused heterocycles, demonstrating a pathway to chiral indolines. nih.gov

Organocatalysis: Asymmetric organocatalysis provides a powerful tool for creating chiral molecules. For example, a highly stereoselective domino Michael/Aldol reaction has been used to synthesize complex spiro-decalin oxindole (B195798) derivatives, showcasing the ability to build multiple stereocenters with high precision on an indoline-related scaffold. nih.gov

Metal Catalysis: Chiral metal catalysts are widely used for enantioselective transformations. Rhodium(II)-based catalysts, for example, have been successfully employed for the enantioselective C-H functionalization of indoles with diazo compounds, yielding α-alkyl-α-indolylacetates with high enantioselectivity. nih.gov While this functionalizes the indole, subsequent reduction could transfer this chirality to the indoline core.

The synthesis of a chiral derivative of this compound would likely involve either the asymmetric reduction of a prochiral 2- or 3-substituted indole or the stereoselective functionalization of the pre-formed indoline ring using a chiral catalyst or auxiliary.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound would most practically proceed via the chemical reduction of the corresponding indole, 7-bromo-4-methoxy-1H-indole. nih.govnih.gov The optimization of this key reduction step is crucial for maximizing the yield and purity of the final product. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and reaction time.

A variety of reducing agents can be employed for the conversion of indoles to indolines, each with its own reactivity profile and functional group tolerance. nih.gov

| Reducing Agent/System | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) / Acid | Acetic Acid or Trifluoroacetic Acid, 0 °C to RT | Mild, readily available, good for electron-deficient indoles. | May require strong acid; potential for side reactions. |

| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid, RT | Milder than NaBH₄, selective. | Toxicity of cyanide byproducts. |

| Borane (BH₃) Complexes (e.g., BH₃·THF) | THF, 0 °C to reflux | Effective for a broad range of indoles. | Can also reduce other functional groups (e.g., esters, amides). |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni; various solvents and pressures | "Green" reagent (H₂), high yields, scalable. | Requires specialized equipment; potential for dehalogenation (debromination). |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | THF, 0 °C to RT | Generates diborane (B8814927) in situ; effective for reducing nitriles and amides as well. nih.gov | Stoichiometric reagents, potential for side reactions with iodine. |

For the specific synthesis of this compound, a critical consideration during optimization is the stability of the bromo-substituent. Catalytic hydrogenation, while efficient for ring reduction, carries the risk of hydrodebromination, where the bromine atom is replaced by hydrogen. Therefore, milder reducing agents like borohydrides or careful selection of hydrogenation catalyst and conditions would be necessary. A systematic approach, such as Design of Experiments (DoE), could be employed to screen various parameters simultaneously to identify the optimal conditions that provide the highest yield of the desired product while minimizing byproducts like the debrominated indoline.

The requested article, "Advanced Structural Elucidation and Spectroscopic Characterization of this compound," necessitates precise, experimentally determined data for each of the outlined sections. This includes:

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole

Vibrational Spectroscopy (IR and Raman):The identification of functional groups through specific vibrational frequencies in Infrared (IR) and Raman spectroscopy is a key component of characterization. Publicly accessible spectra for this compound could not be found.

Without access to these fundamental experimental results, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline. The generation of such an article would require the actual synthesis and subsequent spectroscopic analysis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole in a laboratory setting.

Reaction Chemistry and Derivatization of 7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring

The benzene (B151609) portion of the 7-bromo-4-methoxy-2,3-dihydro-1H-indole ring is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents—the activating ortho,para-directing methoxy (B1213986) group and the fused N-alkylated aniline (B41778) moiety, along with the deactivating but ortho,para-directing bromine atom—govern the regiochemical outcome of these reactions.

The annulated pyrrolidine (B122466) ring, being electronically analogous to an N-alkyl group on an aniline, is a powerful activating group. Its ortho- and para-directing influence strongly activates the C5 and C7 positions. Similarly, the 4-methoxy group is also a strong activating, ortho,para-directing substituent, activating the C5 position (para) and the C3 position (ortho, though not aromatic). The C7-bromo substituent is a deactivating group but directs incoming electrophiles to its ortho and para positions (C6 and C4, respectively).

Considering the combined influence of these groups, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. It is activated by both the para-directing nitrogen atom and the para-directing methoxy group. The C7 position is blocked by the bromine atom. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur with high regioselectivity at C5.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole |

| Bromination | Br₂, FeBr₃ | 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom at the C7 position of this compound is generally challenging. The indoline (B122111) ring is electron-rich due to the influence of the nitrogen and methoxy groups, which disfavors the addition-elimination mechanism required for SNAr. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring, which are absent in this molecule.

However, under specific conditions, such as those involving very strong bases, a cine substitution pathway might be possible. This mechanism proceeds through a benzyne-type intermediate, where the incoming nucleophile can add to either end of the aryne triple bond, potentially leading to a mixture of products. For instance, reaction with sodium amide could theoretically generate a 6,7-indolyne intermediate, which would then be attacked by the amide anion at either C6 or C7.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C7-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions offer a reliable and versatile route to functionalize the indoline core. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used due to its mild conditions and tolerance of various functional groups. nih.govnih.gov For this compound, a Suzuki reaction would introduce an aryl, heteroaryl, or vinyl group at the C7 position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are versatile intermediates for further transformations. thieme-connect.de

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine, providing direct access to arylamines. wikipedia.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. libretexts.org This transformation allows for the introduction of a wide range of primary and secondary amines at the C7 position. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | 7-aryl-4-methoxy-2,3-dihydro-1H-indole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | 7-alkynyl-4-methoxy-2,3-dihydro-1H-indole |

Functional Group Transformations of the Methoxy and Other Substituents

The 4-methoxy group is a key functional handle that can be readily transformed. The most common reaction is ether cleavage (demethylation) to unveil the corresponding 4-hydroxyindoline (a phenol). This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comlibretexts.org The choice of reagent can be critical to avoid unwanted side reactions on the sensitive indoline core. The resulting phenol (B47542) is a versatile intermediate for further functionalization, for example, through O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Table 3: Reagents for Demethylation of the 4-Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to RT | 7-bromo-2,3-dihydro-1H-indol-4-ol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 7-bromo-2,3-dihydro-1H-indol-4-ol |

Oxidative and Reductive Transformations of the Dihydroindole Core

The dihydroindole (indoline) core can undergo oxidative and reductive transformations, primarily involving the pyrrolidine ring.

Oxidation: The most significant oxidative transformation is the dehydrogenation (aromatization) of the indoline to the corresponding indole (B1671886). This reaction re-establishes the aromaticity of the five-membered ring and is a common strategy in the synthesis of substituted indoles. A variety of oxidizing agents can accomplish this, including manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, or quinone-based oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). researchgate.net Biocatalytic methods using cytochrome P450 enzymes have also been shown to effectively aromatize the indoline core through a formal dehydrogenation pathway. researchgate.net

Reduction: The benzene ring of the indoline is relatively resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that would typically reduce isolated benzene rings. More forcing conditions, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), would be required to reduce the aromatic ring, but this could also lead to cleavage of the methoxy group or other side reactions.

Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine at the N1 position of the indoline ring is nucleophilic and readily undergoes reactions typical of secondary amines, such as alkylation and acylation. nih.gov

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base to neutralize the acid byproduct. The choice of base (e.g., K₂CO₃, NaH, Et₃N) and solvent depends on the reactivity of the alkylating agent.

N-Acylation: The nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents like DCC (N,N'-dicyclohexylcarbodiimide). researchgate.net This reaction forms an amide bond and is often used to install protecting groups or to introduce functional moieties. nih.govbohrium.com N-acylation can be highly chemoselective, even in the presence of other nucleophilic groups. bohrium.com

Table 4: Reactions at the Indoline Nitrogen

| Reaction Type | Reagents | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | R-X (X=Cl, Br, I) | K₂CO₃, NaH | 1-alkyl-7-bromo-4-methoxy-2,3-dihydro-1H-indole |

| N-Acylation | RCOCl | Pyridine, Et₃N | 1-acyl-7-bromo-4-methoxy-2,3-dihydro-1H-indole |

| N-Acylation | (RCO)₂O | DMAP (cat.) | 1-acyl-7-bromo-4-methoxy-2,3-dihydro-1H-indole |

Cycloaddition Reactions and Ring Manipulations

The indoline scaffold can participate in more complex transformations like cycloaddition reactions and ring manipulations, although these are less common for the dihydroindole form compared to the fully aromatic indole.

Cycloaddition Reactions: While the aromatic indole can act as a dienophile in inverse-electron-demand Diels-Alder reactions, the indoline core itself does not possess the diene or dienophile character for typical cycloadditions. nih.gov However, after dehydrogenation to the corresponding indole, the resulting C2-C3 double bond can participate in various cycloadditions.

Ring Manipulations: Ring expansion of the indole core to form quinolines is a known transformation. quimicaorganica.org For example, reaction with a carbene source can lead to cyclopropanation of the C2-C3 bond followed by rearrangement and ring expansion. nih.govwhiterose.ac.uk While these reactions are typically performed on indoles rather than indolines, they represent a potential pathway for skeletal diversification following an initial oxidation step.

Theoretical and Computational Studies of 7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its reactivity and properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of a molecule. For 7-bromo-4-methoxy-2,3-dihydro-1H-indole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the most stable three-dimensional arrangement of its atoms. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct computational results for the target compound are not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~109.5° |

| Dihedral Angle (Aromatic Ring) | ~0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the methoxy (B1213986) and amino groups. The LUMO, conversely, would likely be distributed over the aromatic system, with potential contributions from the C-Br bond, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct computational results for the target compound are not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. longdom.orgyoutube.commdpi.com An MD simulation of this compound, solvated in a relevant medium, would reveal its conformational flexibility. This is particularly important for the five-membered dihydro-pyrrole ring, which can adopt various puckered conformations.

MD simulations can also elucidate intermolecular interactions, such as hydrogen bonding between the N-H group and solvent molecules or other solutes. Understanding these interactions is crucial for predicting the molecule's behavior in different environments, including biological systems. The trajectory from an MD simulation can be analyzed to identify dominant conformations and the energetic barriers between them.

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be employed to predict and analyze potential reaction mechanisms involving this compound. For instance, the susceptibility of the aromatic ring to electrophilic substitution can be investigated by modeling the approach of an electrophile and calculating the activation energies for substitution at different positions. The methoxy group is an activating group, while the bromine atom is a deactivating but ortho-, para-directing group. Computational studies could clarify the regioselectivity of such reactions.

Similarly, reactions involving the N-H group, such as acylation or alkylation, can be modeled. By mapping the potential energy surface of the reaction, transition states can be located, and the reaction kinetics can be estimated. This information is invaluable for designing synthetic routes and understanding the chemical transformations of the molecule. Studies on the halogenation of indoles suggest that the reaction proceeds via an electrophilic aromatic substitution mechanism. frontiersin.orgresearchgate.netrsc.org

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational methods are highly effective in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between computed and experimental spectra can often be rationalized by considering solvent effects or conformational averaging. researchgate.netmdpi.comscispace.com

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated, which directly correlate with the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C-O stretching of the methoxy group, and aromatic C-H bending.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct computational results for the target compound are not available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~110 |

| C-OCH₃ | ~150 |

| C in CH₂ (dihydro-pyrrole) | ~30-45 |

| Aromatic CH | ~100-130 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. nih.govresearchgate.netresearchgate.netmdpi.com For this compound, a QSPR model could be developed to predict a specific property, such as its solubility, lipophilicity (logP), or a particular biological activity, based on a set of calculated molecular descriptors.

These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters. By establishing a statistically significant relationship between these descriptors and the property of interest for a series of related compounds, the property of this compound could be predicted without the need for experimental measurement. Such models are particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

There is no specific information available in the scientific literature detailing the use of 7-bromo-4-methoxy-2,3-dihydro-1H-indole as a direct precursor for the synthesis of complex heterocyclic systems. Generally, bromo-substituted N-heterocycles are valuable intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the construction of fused ring systems. However, no examples specifically employing this dihydroindole derivative for such transformations have been found.

Application in Natural Product Total Synthesis

A thorough search of natural product synthesis literature did not yield any instances where this compound was used as a key intermediate or building block. The indoline (B122111) scaffold is a core component of many alkaloids, but synthetic routes to these natural products appear to utilize different precursors.

Precursor for Advanced Organic Materials Research

There is no available research documenting the use of this compound in the development of advanced organic materials. Indole (B1671886) derivatives have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties. The presence of a bromine atom would theoretically allow for its incorporation into larger conjugated systems via cross-coupling reactions, a common strategy in materials science. However, no such studies involving this specific compound have been published.

Scaffold for the Academic Exploration of New Chemical Space

While the dihydroindole core is a recognized scaffold in medicinal chemistry and diversity-oriented synthesis for the creation of compound libraries, there are no specific reports on the use of this compound for the academic exploration of new chemical space. Such a building block would be suitable for generating a library of derivatives by functionalizing the bromo position, but no such library has been described in the literature.

Development of Novel Synthetic Methodologies Based on its Reactivity

No novel synthetic methodologies have been reported that are specifically based on the reactivity of this compound. Research in this area would typically involve exploring the unique reactivity conferred by the interplay of the bromo, methoxy (B1213986), and dihydroindole functionalities, but such studies are not present in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 7 Bromo 4 Methoxy 2,3 Dihydro 1h Indole

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 7-bromo-4-methoxy-2,3-dihydro-1H-indole, a key research thrust will be the design of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for related 2,3-dihydroindoles often involve multi-step sequences that may utilize harsh reagents and generate significant waste. nih.gov Future research should focus on the development of catalytic and atom-economical methods. For instance, transition metal-free amination of aryl chlorides presents a potential pathway for the construction of the indoline (B122111) core. acs.org Furthermore, the application of flow chemistry, a technology that is revolutionizing modern synthesis, could offer significant advantages in terms of safety, scalability, and efficiency for the production of indole (B1671886) derivatives. mdpi.comnih.govresearchgate.net Continuous flow processes can enable precise control over reaction parameters, leading to improved yields and reduced reaction times. researchgate.net

Exploration of Unconventional Reactivity and Transformations

The unique substitution pattern of this compound, featuring both an electron-donating methoxy (B1213986) group and a versatile bromine atom, offers a rich landscape for exploring unconventional reactivity. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 7-position.

Future investigations should move beyond traditional cross-coupling reactions and explore novel transformations. A particularly promising area is the use of visible-light photoredox catalysis for C-H functionalization. acs.orgnih.gov This technology allows for the direct formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, potentially enabling the selective functionalization of the indoline scaffold at positions that are difficult to access through conventional methods. uni-regensburg.de The development of photoredox-catalyzed methods for the introduction of alkyl, aryl, and other functional groups would significantly expand the chemical space accessible from this compound. nsf.govacs.orgacs.org

Integration with Emerging Chemical Technologies

The synergy between chemical synthesis and emerging technologies is a powerful driver of innovation. For this compound, the integration of technologies such as automated synthesis, high-throughput screening, and machine learning will be crucial for accelerating discovery.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological or material properties. Furthermore, machine learning algorithms can be trained on existing data to predict the outcomes of reactions and to design novel synthetic routes with improved efficiency and selectivity. The application of these technologies will not only accelerate the pace of research but also enable the exploration of a much broader range of chemical diversity.

Deeper Theoretical Understanding of Electronic and Steric Effects

A thorough understanding of the electronic and steric properties of this compound is fundamental to predicting its reactivity and designing new applications. Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating these properties. chemrxiv.orgrsc.orgnih.gov

Future theoretical studies should focus on several key areas. Firstly, detailed computational analysis can provide insights into the regioselectivity of various chemical transformations, guiding the development of synthetic methods for the selective functionalization of the molecule. rsc.org Secondly, theoretical calculations can be used to predict the electronic properties of derivatives of this compound, aiding in the design of new materials with tailored optical and electronic characteristics. researchgate.net Understanding how substituents at different positions influence the electronic transition energies of the indole chromophore can guide the development of novel fluorescent probes and materials. nih.gov Finally, computational modeling can be employed to study the interactions of this scaffold with biological targets, facilitating the design of new drug candidates.

Potential for Contribution to Fundamental Organic Chemistry Principles

The study of this compound, with its distinct substitution pattern, has the potential to contribute to a deeper understanding of fundamental principles in organic chemistry. The interplay between the electron-donating methoxy group and the bromine atom can influence the reactivity of both the aromatic ring and the dihydro-pyrrole ring in ways that are not yet fully understood.

Systematic studies on the reactivity of this compound can provide valuable data for understanding the principles of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions on polysubstituted benzene (B151609) rings. Furthermore, investigating the impact of the substituents on the stability and reactivity of intermediates in various reactions can offer new insights into reaction mechanisms. The unique electronic and steric environment of this molecule makes it an excellent platform for testing and refining our understanding of fundamental concepts in physical organic chemistry.

Q & A

Q. What are the standard synthetic protocols for 7-bromo-4-methoxy-2,3-dihydro-1H-indole?

- Methodology : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, bromination of 4-methoxy-2,3-dihydro-1H-indole derivatives using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) achieves regioselective bromination at the 7-position. Post-reaction, purification involves column chromatography (e.g., 70:30 ethyl acetate/hexane gradient) and vacuum drying to remove residual solvents like DMF .

Q. How is this compound characterized post-synthesis?

- Methodology : Structural confirmation relies on 1H/13C NMR to identify protons (e.g., δ 3.72 ppm for methoxy groups) and carbons (e.g., δ 55.5 ppm for OCH3). High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]+ m/z 256.9928). TLC (Rf ~0.22 in ethyl acetate/hexane) monitors reaction progress .

Q. What common reactions does this compound undergo?

- Methodology : The bromine atom at position 7 participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitution with amines/thiols. The methoxy group at position 4 can be demethylated (e.g., BBr3 in CH2Cl2) to introduce hydroxyl groups for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodology : Regioselectivity is influenced by steric/electronic factors. For example, directed ortho-metalation (using LiTMP or LDA) at the 4-methoxy group can guide functionalization at adjacent positions. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What strategies optimize low yields in cross-coupling reactions (e.g., Sonogashira) for this compound?

- Methodology : Optimize catalyst systems (e.g., PdCl2(PPh3)2/CuI with PPh3 as a ligand) and solvent polarity (e.g., DMF/toluene mixtures). Degassing solvents and maintaining anhydrous conditions minimize side reactions. Kinetic studies via in situ IR spectroscopy track alkyne consumption .

Q. How can substituent effects on biological activity be systematically evaluated?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 7-chloro or 7-iodo derivatives). Test bioactivity in vitro (e.g., IC50 in cancer cell lines, MICs for antimicrobial assays). Molecular docking identifies binding interactions with targets like kinase enzymes .

Q. What advanced techniques analyze electronic effects of the bromine and methoxy substituents?

- Methodology : X-ray crystallography resolves steric constraints, while UV-Vis spectroscopy quantifies electron-withdrawing/donating effects via λmax shifts. Electrochemical methods (cyclic voltammetry) measure redox potentials influenced by substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.